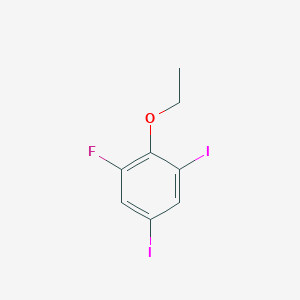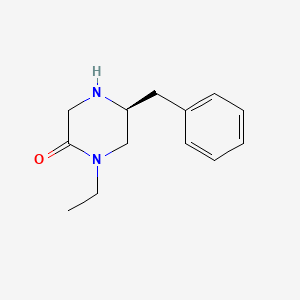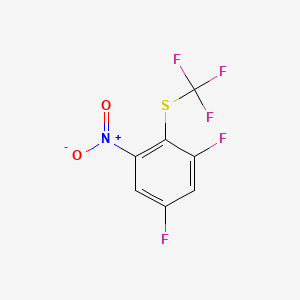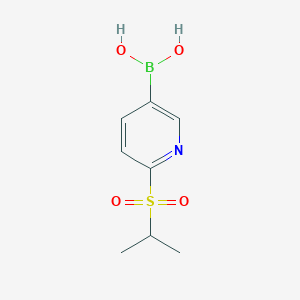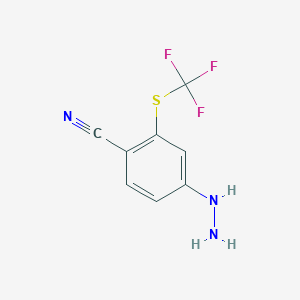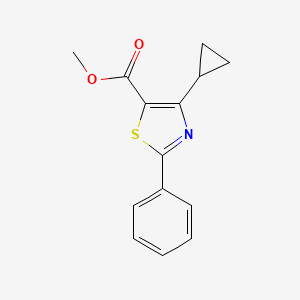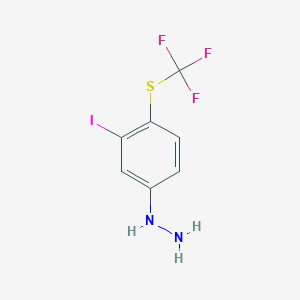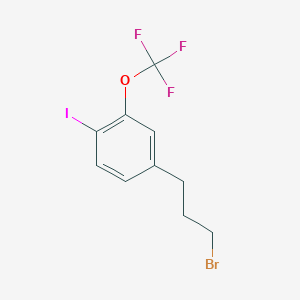![molecular formula C53H89N9O15 B14046473 (3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspofungin is a semi-synthetic water-soluble lipopeptide that belongs to the echinocandin family, a new class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections caused by Aspergillus and Candida species, including those resistant to other antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a naturally occurring cyclic peptide. The synthesis involves several steps, including the fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties .
Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to obtain pneumocandin B0. This is followed by chemical modifications to produce caspofungin acetate, which is then purified and formulated for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: Caspofungin undergoes various chemical reactions, including:
Oxidation: Caspofungin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in caspofungin.
Substitution: Substitution reactions can introduce new functional groups into the caspofungin molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are various derivatives of caspofungin, each with potentially different antifungal properties .
Aplicaciones Científicas De Investigación
Caspofungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.
Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other cellular components.
Medicine: Widely used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of new antifungal agents and formulations
Mecanismo De Acción
Caspofungin exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately the death of the fungal cell. The primary molecular target of caspofungin is beta-(1,3)-glucan synthase .
Comparación Con Compuestos Similares
Caspofungin is unique among antifungal agents due to its specific mechanism of action and its effectiveness against resistant strains of Candida and Aspergillus. Similar compounds in the echinocandin family include:
- Anidulafungin
- Micafungin
- Pneumocandin B0 (precursor to caspofungin)
Compared to these compounds, caspofungin has shown superior efficacy and tolerability in clinical trials .
Propiedades
Fórmula molecular |
C53H89N9O15 |
|---|---|
Peso molecular |
1092.3 g/mol |
Nombre IUPAC |
(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |
InChI |
InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t29?,30?,31-,33?,36-,37+,38-,39+,40-,41+,42+,43+,44+,45+,46+,47-/m1/s1 |
Clave InChI |
YYVNXPANLUFPHU-ALIAMPEKSA-N |
SMILES isomérico |
CCC(C)CC(C)CCCCCCCCC(=O)CC1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


